molecular formula C10H11K2N4O8P B1494909 Dipotassium 5'-inosinate CAS No. 20262-26-4

Dipotassium 5'-inosinate

Cat. No. B1494909
CAS RN: 20262-26-4
M. Wt: 424.39 g/mol
InChI Key: DLDSRSUKRMPQKB-IDIVVRGQSA-L
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Description

Dipotassium 5'-inosinate is a useful research compound. Its molecular formula is C10H11K2N4O8P and its molecular weight is 424.39 g/mol. The purity is usually 95%.
The exact mass of the compound IMP dipotassium salt is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FLAVOUR_ENHANCER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

20262-26-4

Molecular Formula

C10H11K2N4O8P

Molecular Weight

424.39 g/mol

IUPAC Name

dipotassium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H13N4O8P.2K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

DLDSRSUKRMPQKB-IDIVVRGQSA-L

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[K+].[K+]

SMILES

C1=NC2=C(C(=N1)[O-])N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[K+].[K+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[K+].[K+]

physical_description

Odourless, colourless or white crystals or powder

solubility

Freely soluble in water;  practically insoluble in ethanol

Origin of Product

United States

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